molecular formula C19H24N2O3S B11133302 2-(N-Ethyl4-methylbenzenesulfonamido)-N-(2-ethylphenyl)acetamide

2-(N-Ethyl4-methylbenzenesulfonamido)-N-(2-ethylphenyl)acetamide

Cat. No.: B11133302
M. Wt: 360.5 g/mol
InChI Key: ARHXJJZSVFJNLS-UHFFFAOYSA-N
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Description

2-(N-Ethyl4-methylbenzenesulfonamido)-N-(2-ethylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of both an acetamide group and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Ethyl4-methylbenzenesulfonamido)-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with N-ethyl-2-ethylphenylamine in the presence of a base such as triethylamine. This reaction forms the intermediate sulfonamide, which is then reacted with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-Ethyl4-methylbenzenesulfonamido)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or acetamides.

Scientific Research Applications

2-(N-Ethyl4-methylbenzenesulfonamido)-N-(2-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-Ethyl4-methylbenzenesulfonamido)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The acetamide group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

    N-(2-Ethylphenyl)acetamide: Lacks the sulfonamide group but shares the acetamide structure.

    4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the acetamide structure.

Uniqueness

2-(N-Ethyl4-methylbenzenesulfonamido)-N-(2-ethylphenyl)acetamide is unique due to the presence of both the sulfonamide and acetamide groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler compounds.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C19H24N2O3S/c1-4-16-8-6-7-9-18(16)20-19(22)14-21(5-2)25(23,24)17-12-10-15(3)11-13-17/h6-13H,4-5,14H2,1-3H3,(H,20,22)

InChI Key

ARHXJJZSVFJNLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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